3-Chloro-4-fluoroaniline

Catalog No.
S606767
CAS No.
367-21-5
M.F
C6H5ClFN
M. Wt
145.56 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-fluoroaniline

CAS Number

367-21-5

Product Name

3-Chloro-4-fluoroaniline

IUPAC Name

3-chloro-4-fluoroaniline

Molecular Formula

C6H5ClFN

Molecular Weight

145.56 g/mol

InChI

InChI=1S/C6H5ClFN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2

InChI Key

YSEMCVGMNUUNRK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)Cl)F

Synonyms

3-Chloro-4-fluorobenzenamine; 4-Fluoro-3-chloroaniline; 3-Chloro-4-fluoroaniline; NSC 10290; m-Chloro-p-fluoroaniline

Canonical SMILES

C1=CC(=C(C=C1N)Cl)F

3-Chloro-4-fluoroaniline (C6H5ClFN) is an aromatic organic compound. It is a derivative of aniline (aminobenzene), where a chlorine atom (Cl) is attached at the third position and a fluorine atom (F) is attached at the fourth position of the benzene ring.


Molecular Structure Analysis

3-Chloro-4-fluoroaniline has a benzene ring structure with a chlorine atom attached at the third position and a fluorine atom attached at the fourth position, and an amino group (NH2) attached to the first position. The presence of these substituents influences the electronic properties of the molecule. The chlorine atom is an electron-withdrawing group, while the fluorine atom is a weaker electron-withdrawing group. This creates a dipole moment in the molecule and affects its reactivity [].


Chemical Reactions Analysis

3-Chloro-4-fluoroaniline can participate in various chemical reactions due to the presence of the amino group. Some reactions of scientific interest include:

  • Acylation

    The amino group can react with acylating agents (such as acid chlorides or anhydrides) to form amides [].

  • Diazotization

    Under acidic conditions with sodium nitrite, 3-chloro-4-fluoroaniline can be diazotized to form a diazonium salt, which is a useful intermediate for further transformations [].

  • Electrophilic aromatic substitution

    The presence of the chlorine and fluorine atoms can activate the benzene ring for electrophilic aromatic substitution reactions, allowing the introduction of new functional groups [].


Physical And Chemical Properties Analysis

  • Melting point: 44-47 °C [, , ].
  • Boiling point: 230 °C [, ].
  • Solubility: Slightly soluble in water (10 g/L), but soluble in organic solvents like ethanol, acetone, and dichloromethane [, ].
  • Density: 1.59 g/cm³ [].

3-Chloro-4-fluoroaniline is a hazardous compound and should be handled with appropriate safety precautions. It is:

  • Toxic: Harmful if swallowed, inhaled, or absorbed through the skin [, ].
  • Irritant: Can cause skin and eye irritation [, ].

When handling this compound, it is essential to wear personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It is also important to work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for 3-chloro-4-fluoroaniline from reputable chemical suppliers [, ].

Pharmaceutical Research:

3-Chloro-4-fluoroaniline has been explored as a potential building block for the synthesis of novel pharmaceuticals []. Its unique combination of functional groups (a chlorine atom, a fluorine atom, and an amine group) allows for diverse chemical modifications, potentially leading to compounds with various therapeutic properties. Studies have investigated its application in the development of:

  • Antibacterial agents: Derivatives of 3-chloro-4-fluoroaniline have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) [].
  • Anticancer agents: Research suggests that certain 3-chloro-4-fluoroaniline derivatives may possess antitumor properties by targeting specific cancer cell signaling pathways [].

Material Science:

The presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (amine) groups in 3-chloro-4-fluoroaniline makes it an interesting candidate for material science applications. Studies have explored its potential use in:

  • Organic light-emitting diodes (OLEDs): 3-Chloro-4-fluoroaniline derivatives have been incorporated into OLED materials to improve their performance and stability [].
  • Liquid crystals: Research suggests that specific 3-chloro-4-fluoroaniline derivatives exhibit liquid crystalline behavior, potentially leading to applications in display technologies [].

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

2.1

Boiling Point

227.5 °C

LogP

2.06 (LogP)

Appearance

White to Light Brown Crystals

Melting Point

42-44°C

UNII

7L63CC70UQ

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (55.7%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (44.3%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (60.76%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H318 (37.97%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (55.7%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (60.76%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

367-21-5

Wikipedia

3-chloro-4-fluoroaniline

General Manufacturing Information

Benzenamine, 3-chloro-4-fluoro-: ACTIVE

Dates

Modify: 2023-08-15
Shindo et al. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology, doi: 10.1038/s41589-018-0204-3, published online 14 January 2019

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